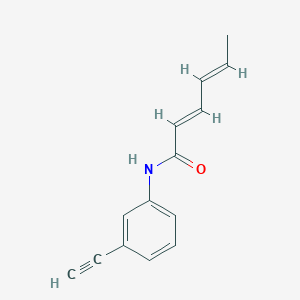![molecular formula C12H12ClN3O2 B5322659 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5322659.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide, also known as CP-47,497, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to the psychoactive compound found in cannabis, delta-9-tetrahydrocannabinol (THC), but with a higher affinity for the cannabinoid receptors in the brain. In
作用機序
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide acts on the cannabinoid receptors in the brain, specifically the CB1 receptor, which is responsible for the psychoactive effects of THC. However, this compound has a higher affinity for the CB1 receptor than THC, which may make it a more effective therapeutic agent. It is believed that this compound works by altering the release of neurotransmitters in the brain, which can lead to the analgesic, anti-inflammatory, and anxiolytic effects observed in animal studies.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to reduce anxiety and depression. Additionally, this compound has been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. Additionally, it has a well-defined structure, which makes it easier to study than natural compounds. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, which means that there is still much to be learned about its effects. Additionally, it is a psychoactive compound, which means that it may be difficult to control for confounding variables in animal studies.
将来の方向性
There are a number of potential future directions for research on N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide. One area of interest is its potential as a treatment for chronic pain. It may also be useful in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound. Finally, there is a need for further research on the safety and efficacy of this compound in humans.
合成法
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide can be synthesized using a multistep process that involves the reaction of 4-chlorobenzyl chloride with 3-amino-1,2,4-oxadiazole in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with propanoyl chloride to produce the final product, this compound.
科学的研究の応用
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties and may be useful in the treatment of chronic pain. It has also been investigated for its potential as an anti-inflammatory agent and for its ability to reduce anxiety and depression. Additionally, this compound has been studied for its potential in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
特性
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-10(17)14-7-11-15-12(16-18-11)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFOMTVLVNELPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5322582.png)
![4-{[4-(3,5-dimethylbenzyl)-3-oxo-1-piperazinyl]methyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B5322589.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(3,4-dimethylphenyl)-2-furyl]acrylonitrile](/img/structure/B5322600.png)
![(3S*,4R*)-3-methoxy-1-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]piperidin-4-amine](/img/structure/B5322605.png)
![ethyl 4-[({1-[(diethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5322607.png)
![4-[2-(8-hydroxy-2-quinolinyl)vinyl]benzoic acid](/img/structure/B5322620.png)

![N-(4-ethoxyphenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5322634.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5322637.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[2-(methylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5322645.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322648.png)
![2-cyclopent-2-en-1-yl-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylacetamide](/img/structure/B5322654.png)
![N-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzamide](/img/structure/B5322664.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5322684.png)